(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
Overview
Description
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Flavor Compound Formation in Foods
Research on branched aldehydes, closely related to the structure of (2R)-2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide, highlights their significance as flavor compounds in food products. The production and degradation pathways of these compounds from amino acids are crucial for controlling their levels in food, impacting taste and aroma. This research provides insights into the metabolic conversions and the role of microbial and food composition in aldehyde formation, essential for food science and technology (Smit, Engels, & Smit, 2009).
Toxicology and Safety Assessment
The toxicological aspects of chemicals related to this compound, such as phthalates, have been extensively reviewed. These studies focus on human exposure, sources in food and packaging, and health effects, which are pivotal for assessing the safety of chemical compounds used in consumer products. The advancements in analytical methods for detecting these compounds underscore the importance of continuous monitoring and regulation to ensure consumer safety (Haji Harunarashid, Lim, & Harunsani, 2017).
Bioactivity of Phenolic Compounds
Studies on 2,4-di-tert-butylphenol analogs, which share structural features with this compound, have revealed their widespread occurrence in nature and diverse bioactivities. These compounds, found in bacteria, fungi, plants, and animals, exhibit significant toxicity against various organisms. Understanding the natural sources, bioactivities, and potential autotoxicity of these phenolic compounds is crucial for biotechnology, pharmacology, and environmental science applications (Zhao, Wang, Lucardi, Su, & Li, 2020).
Acrylamide in Processed Foods
Acrylamide research, pertinent to compounds like this compound due to its potential formation in food processing, highlights the importance of understanding its generation and toxicity. Acrylamide, formed in foods under high heat, poses health risks, necessitating the development of sensitive detection methods and strategies to reduce its levels in food products. This research is integral for food safety and public health (Pundir, Yadav, & Chhillar, 2019).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body .
Mode of Action
It’s suggested that they may have an effect on neuronal transmission on the nicotinic acetylcholine receptor . This could result in an immediate and lasting relaxation of mimicry wrinkles .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including those involved in signal transduction, enzyme inhibition, and neurotransmission .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as molecular structure, solubility, and the presence of functional groups .
Result of Action
Based on their suggested interaction with the nicotinic acetylcholine receptor, they may have a role in modulating neuronal activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of these compounds. Factors such as temperature, pH, and the presence of other substances can affect their stability and activity . Additionally, genetic factors can also influence how these compounds are metabolized and utilized within the body .
Properties
IUPAC Name |
2-amino-N-benzyl-3,3-dimethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKOJWNPRZBZKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.